(3',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid

Description

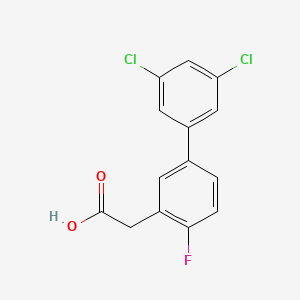

(3',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid is a halogenated biphenyl acetic acid derivative. Its molecular formula is C₁₄H₁₀Cl₂FO₂, with a molecular weight of 299.14 g/mol . The compound features a biphenyl core substituted with two chlorine atoms at the 3' and 5' positions, a fluorine atom at the 4-position, and an acetic acid group at the 3-position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stability under dry, refrigerated conditions (storage recommendation: 2–8°C) .

Properties

Molecular Formula |

C14H9Cl2FO2 |

|---|---|

Molecular Weight |

299.1 g/mol |

IUPAC Name |

2-[5-(3,5-dichlorophenyl)-2-fluorophenyl]acetic acid |

InChI |

InChI=1S/C14H9Cl2FO2/c15-11-4-9(5-12(16)7-11)8-1-2-13(17)10(3-8)6-14(18)19/h1-5,7H,6H2,(H,18,19) |

InChI Key |

YUIWPTUMWVJMSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)CC(=O)O)F |

Origin of Product |

United States |

Biological Activity

(3',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The compound features a biphenyl structure with dichloro and fluoro substitutions, which may influence its biological activity. The molecular formula is and it has a molecular weight of approximately 265.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.1 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially modulating immune responses and exhibiting anti-inflammatory properties.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Signal Transduction Modulation: It may affect signaling pathways related to cell proliferation and apoptosis, contributing to its therapeutic effects.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro assays revealed a reduction in pro-inflammatory cytokine production in activated macrophages, suggesting its potential utility in treating inflammatory diseases.

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various pathogens. Preliminary findings indicate that it possesses bactericidal effects against Gram-positive and Gram-negative bacteria, although further investigations are needed to elucidate the exact mechanisms involved.

Case Studies

-

Anti-inflammatory Activity in Animal Models:

A study conducted on murine models of arthritis demonstrated that administration of this compound resulted in reduced joint inflammation and pain scores compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated animals. -

Antimicrobial Efficacy:

In a comparative study against standard antibiotics, the compound exhibited comparable efficacy against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional treatments, indicating its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares (3',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid with key analogues:

Key Observations :

- Halogenation Effects: The addition of fluorine in this compound increases molecular weight and polarity compared to non-fluorinated analogues like 2-(3',5'-Dichloro-biphenyl-4-yl)acetic acid. Fluorine’s electronegativity may enhance binding affinity in biological systems .

- Hydroxymethyl Substitution : 3'-(Hydroxymethyl)-biphenyl-4-acetic acid lacks halogens but introduces a hydroxymethyl group, improving hydrogen-bonding capacity and solubility in polar solvents, which is advantageous in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.